molecular formula C8H8N2 B1273788 5-Amino-2-methylbenzonitrile CAS No. 50670-64-9

5-Amino-2-methylbenzonitrile

Cat. No. B1273788
Key on ui cas rn: 50670-64-9
M. Wt: 132.16 g/mol
InChI Key: YDZVQWCVKXYGIU-UHFFFAOYSA-N
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Patent
US05596006

Procedure details

15.2 g (0.22 mol) of sodium nitrite are heated to 70° C. in 160 ml of concentrated sulphuric acid and the solution formed is added dropwise to a solution of 26.4 g (0.2 mol) of the compound from Example XV in 400 ml of glacial acetic acid at 20° C. to 40° C. A solution of 63.1 g (0.44 mol) of copper(I) bromide in 400 ml of concentrated hydrobromic acid is added dropwise to this solution at 10° C. to 20° C. and the mixture is stirred for 0.5 hour. The reaction mixture is introduced into 11 of water, the precipitate which has separated out is filtered off with suction, washed with water and suspended in methylene chloride and the insoluble material is filtered off with suction. The filtrate is washed with saturated sodium chloride solution, dried over sodium sulphate and concentrated to give 19.2 g of the title compound.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
copper(I) bromide
Quantity
63.1 g
Type
catalyst
Reaction Step Four
Yield
44.5%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:7]=[C:8]([C:11]([CH3:14])=[CH:12][CH:13]=1)[C:9]#[N:10].O.[BrH:16]>S(=O)(=O)(O)O.C(O)(=O)C.[Cu]Br>[Br:16][C:6]1[CH:7]=[C:8]([C:11]([CH3:14])=[CH:12][CH:13]=1)[C:9]#[N:10] |f:0.1|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
26.4 g
Type
reactant
Smiles
NC=1C=C(C#N)C(=CC1)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
Br
Name
copper(I) bromide
Quantity
63.1 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution formed
CUSTOM
Type
CUSTOM
Details
the precipitate which has separated out
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
the insoluble material is filtered off with suction
WASH
Type
WASH
Details
The filtrate is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C=C(C#N)C(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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